molecular formula C14H19N3O3S B4872775 N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4872775
M. Wt: 309.39 g/mol
InChI Key: IBZDWJQFKCIYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and a sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-4-17-12(9-10-15-17)11-16(2)21(18,19)14-7-5-13(20-3)6-8-14/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZDWJQFKCIYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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